

20(R)-Ginsenoside Rg2 CAS number 80952-72-3 verification

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Compound of Interest

Compound Name: 20(R)-Ginsenoside Rg2

Cat. No.: B8050976

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20(R)-Ginsenoside Rg2: A Comprehensive Technical Guide

CAS Number Verification: 80952-72-3

This technical guide provides an in-depth overview of **20(R)-Ginsenoside Rg2**, a naturally occurring saponin primarily found in *Panax ginseng*. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on its chemical properties, biological activities, and the signaling pathways it modulates. The CAS number 80952-72-3 for **20(R)-Ginsenoside Rg2** has been consistently verified across multiple chemical databases and supplier catalogs.

Quantitative Data Summary

The following tables summarize the key quantitative data for **20(R)-Ginsenoside Rg2**.

Property	Value	Reference
CAS Number	80952-72-3	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₄₂ H ₇₂ O ₁₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	785.01 g/mol	--INVALID-LINK--, --INVALID-LINK--
Physical Appearance	White to off-white powder	--INVALID-LINK--, --INVALID-LINK--
Solubility	Soluble in methanol, ethanol, DMSO.	--INVALID-LINK--
Purity	Typically ≥98% by HPLC	--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

This section details the methodologies for key experiments involving **20(R)-Ginsenoside Rg2**.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is designed for the analysis of **20(R)-Ginsenoside Rg2** in various samples, including raw materials and biological matrices.

- Instrumentation: HPLC system with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water is commonly used. A typical gradient might start at 20% acetonitrile and increase to 80% over 30-40 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 203 nm.

- **Sample Preparation:** Dissolve the sample in methanol. For plasma samples, solid-phase extraction may be necessary for cleanup and concentration.
- **Standard Preparation:** Prepare a stock solution of **20(R)-Ginsenoside Rg2** in methanol and create a series of dilutions to generate a standard curve for quantification.

Cell Viability Assessment using MTT Assay

This assay is used to determine the cytotoxic or protective effects of **20(R)-Ginsenoside Rg2** on cultured cells.

- **Cell Lines:** SH-SY5Y (human neuroblastoma) or RAW 264.7 (murine macrophage) are commonly used.
- **Procedure:**
 - Seed cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.[\[1\]](#)
 - Treat the cells with varying concentrations of **20(R)-Ginsenoside Rg2** (e.g., 1-100 μ M) for 24-48 hours.
 - Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 150 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Cell viability is expressed as a percentage of the control (vehicle-treated) cells.

Western Blotting for Signaling Pathway Analysis

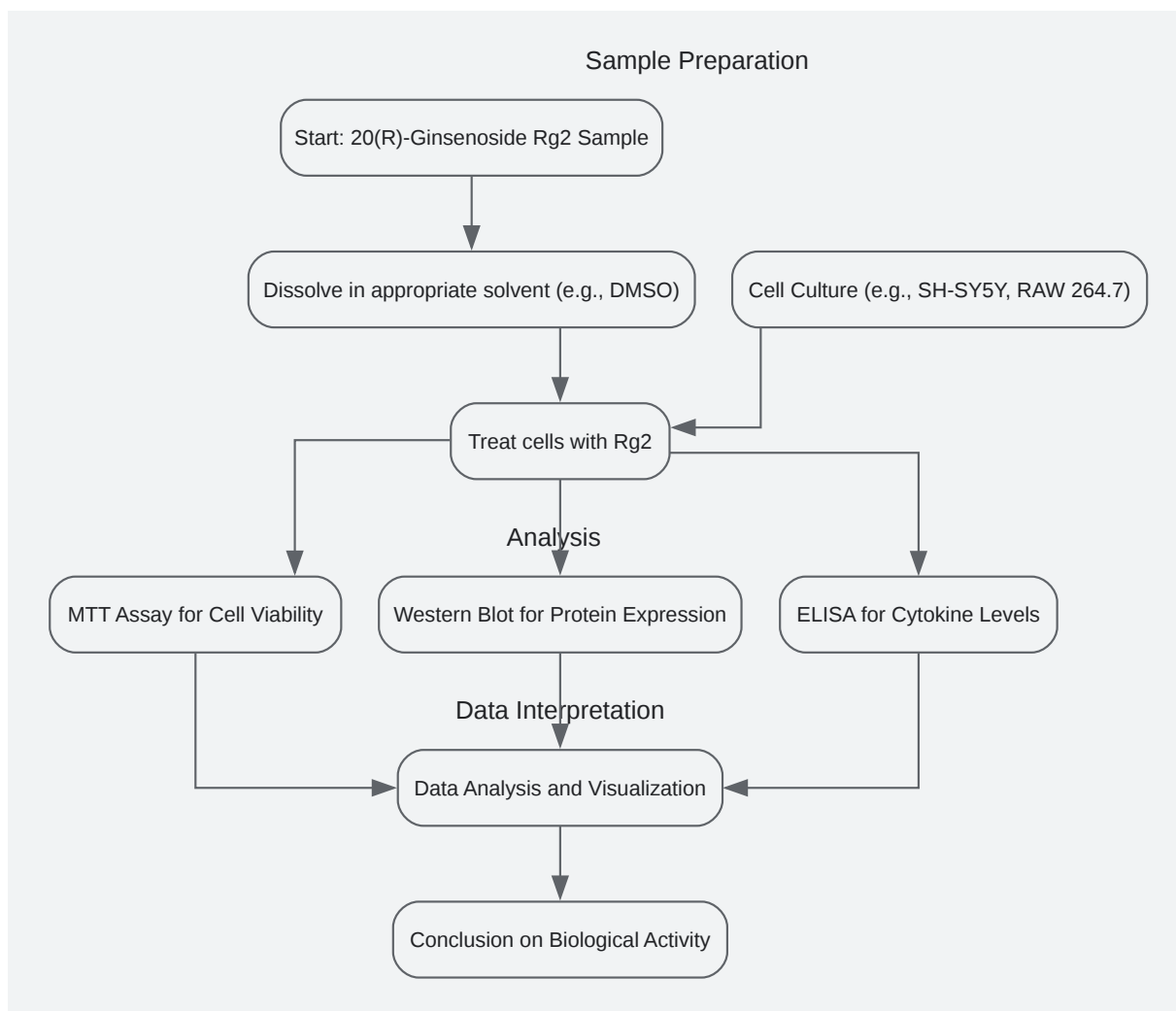
This technique is employed to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

- **Sample Preparation:**

- Treat cells with **20(R)-Ginsenoside Rg2** for the desired time.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Electrophoresis and Transfer:
 - Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-NF-κB) overnight at 4°C. Typical dilutions range from 1:1000 to 1:2000.[2]
 - Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.[3]
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
 - Normalize the protein of interest to a loading control like β-actin or GAPDH.

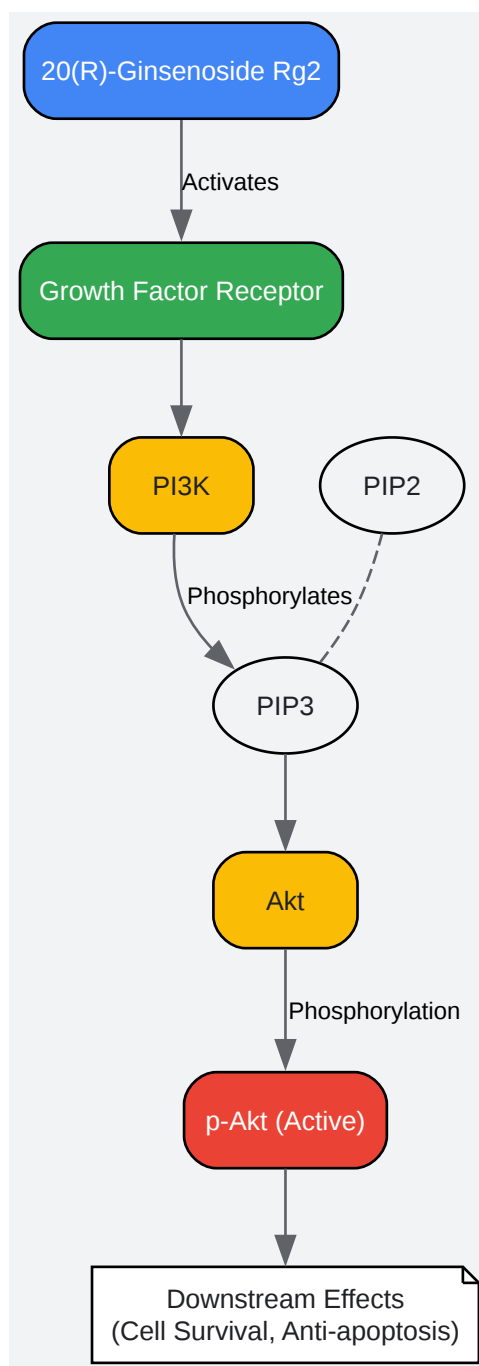
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by **20(R)-Ginsenoside Rg2** and a typical experimental workflow.



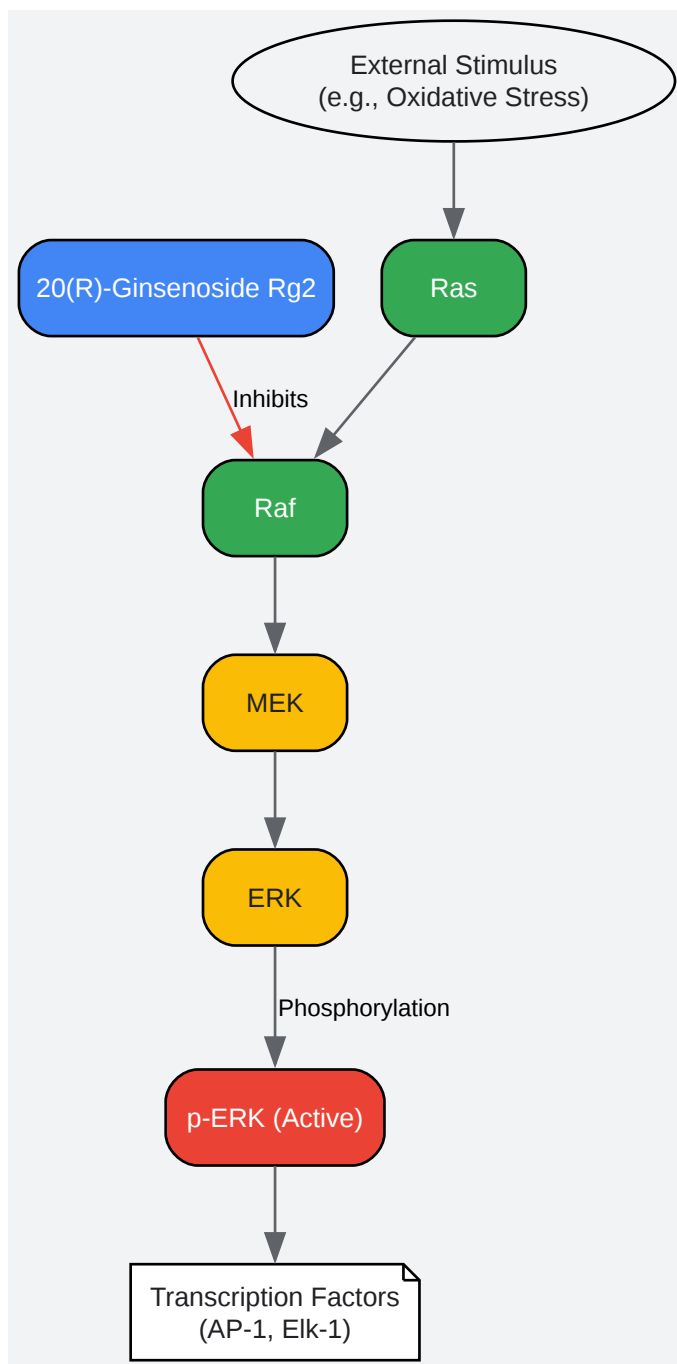
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Experimental Workflow for In Vitro Analysis



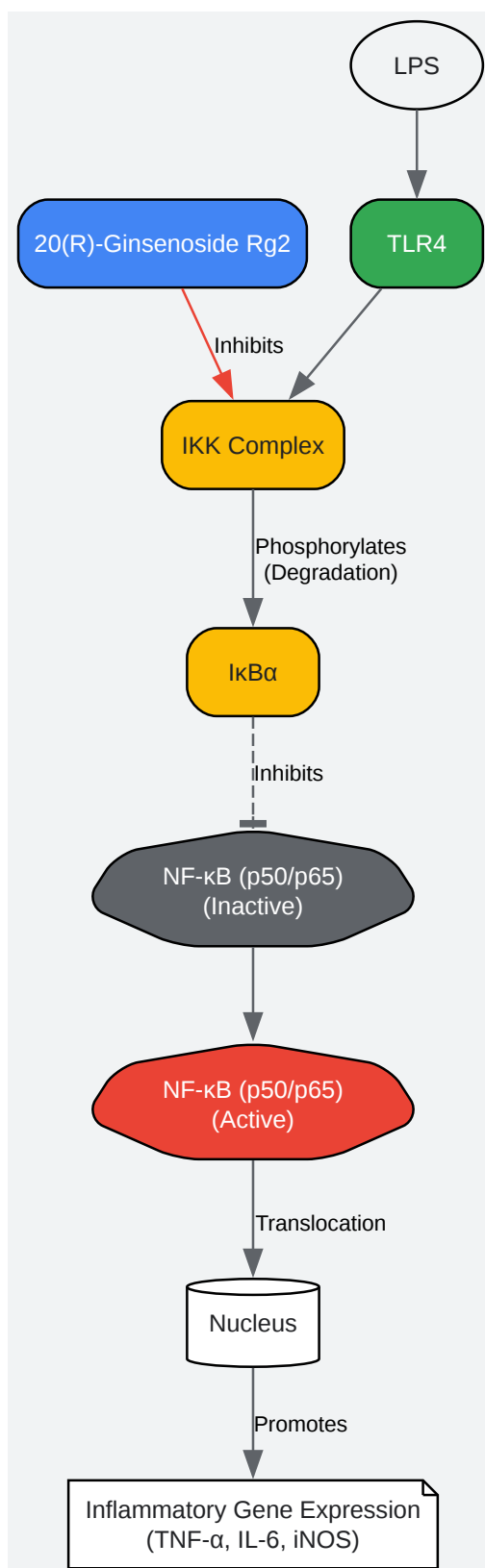
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PI3K/Akt Signaling Pathway Activation



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MAPK/ERK Signaling Pathway Modulation



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NF-κB Signaling Pathway Inhibition

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